![molecular formula C10H10N2O3S B14008859 1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione CAS No. 62031-98-5](/img/structure/B14008859.png)
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione
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Overview
Description
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure that includes sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts like BF3 and p-toluenesulfonic acid (PTSA). This one-pot multicomponent reaction (MCR) is known for its efficiency and high yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding thiol derivatives.
Scientific Research Applications
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes like metabolism and gene expression .
Comparison with Similar Compounds
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a five-membered ring with sulfur and nitrogen atoms and are known for their antidiabetic properties.
Imidazolidines: Similar in structure but may lack the thiophene ring, affecting their chemical reactivity and biological activity.
Thiophene derivatives: These compounds share the thiophene ring but differ in their substituents, leading to variations in their applications and properties
Properties
CAS No. |
62031-98-5 |
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Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
1-acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3S/c1-6(13)12-9(15)11-8(14)10(12,2)7-4-3-5-16-7/h3-5H,1-2H3,(H,11,14,15) |
InChI Key |
VPHKWGXQYUXANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)C1(C)C2=CC=CS2 |
Origin of Product |
United States |
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